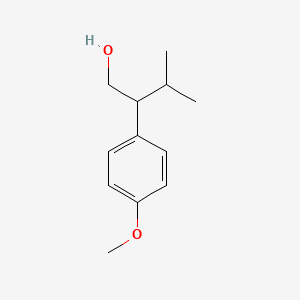

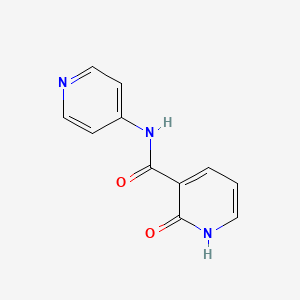

![molecular formula C14H9Cl2IO5S B2936964 Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate CAS No. 297150-12-0](/img/structure/B2936964.png)

Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate is involved in various chemical reactions, contributing to the synthesis of heterocycles and complex molecules. For example, Shibuya (1984) demonstrated that active methylene compounds react with certain sulfonyloxy derivatives to yield a range of heterocycles, including 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives (Shibuya, 1984). Similarly, Ohkata et al. (1985) explored the alkylation and oxidation of 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine, showing the selective oxidation of the sulfide moiety through various oxidizing agents, which can be linked to the broader reactivity profile of sulfone derivatives (Ohkata, Takee, & Akiba, 1985).

Oxidative Reactions

The compound has been utilized to understand oxidative reaction mechanisms. For instance, Quideau et al. (2005) explored the oxidative dearomatization of phenols and anilines via iodane-mediated phenylation and oxygenation, demonstrating the compound's utility in studying regioselective dearomatization processes (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).

Analytical Applications

The reactivity of iodoso derivatives, including those similar in structure to methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate, has been thoroughly investigated for the determination of various sulfur functions, suggesting its potential use as an analytical reagent in identifying thiols, thioureas, and other sulfur-containing compounds (Srivastava, 1982).

Environmental and Biotechnological Applications

The study of dibenzothiophene catabolism, including the use of flavin-N5-oxide intermediates, highlights the potential of sulfone derivatives in bioremediation processes. Adak and Begley (2016) provided insights into the enzymatic breakdown of dibenzothiophene sulfone, contributing to our understanding of sulfur compound biodegradation pathways (Adak & Begley, 2016).

Photochemistry and Photophysics

Research on the photochemistry and photophysics of halogen-substituted dibenzothiophene oxides, similar in structural complexity to methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate, has provided valuable insights into the effects of heavy atom substitution on quantum yields, offering potential applications in photodegradation studies and the development of photoresponsive materials (Nag & Jenks, 2004).

Propiedades

IUPAC Name |

methyl 2-(2,5-dichlorophenyl)sulfonyloxy-5-iodobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2IO5S/c1-21-14(18)10-7-9(17)3-5-12(10)22-23(19,20)13-6-8(15)2-4-11(13)16/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVAJQNLICTLIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)I)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2IO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

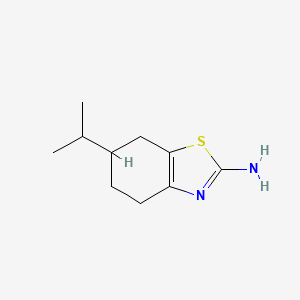

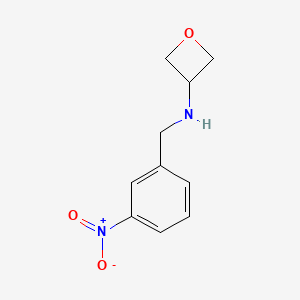

![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2936882.png)

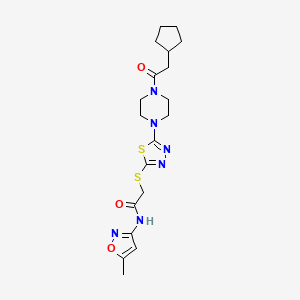

![2-(2-Chlorophenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide](/img/structure/B2936888.png)

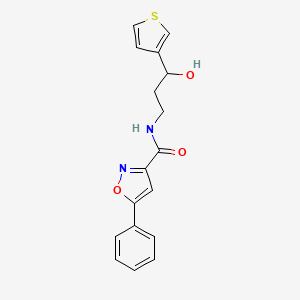

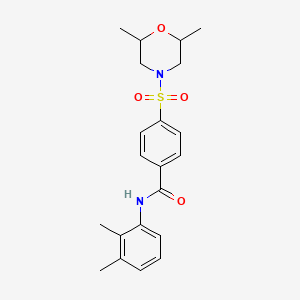

![N-(2,3-dihydro-1H-inden-5-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2936893.png)

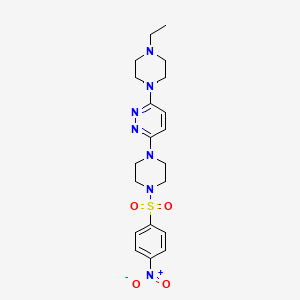

![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2936894.png)

![9-(3-bromophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B2936896.png)

![Methyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2936899.png)